1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4,6-dimethyl-2-aminobenzothiazole with piperidine-4-carboxylic acid under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)acetamide: This compound has a similar benzothiazole core but differs in its functional groups and applications.
N’-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine: Another related compound with different substituents and uses.
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide: This compound also shares the benzothiazole structure but has distinct properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9-7-10(2)13-12(8-9)20-15(16-13)17-5-3-11(4-6-17)14(18)19/h7-8,11H,3-6H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZPEDNGVBTRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCC(CC3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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